molecular formula C9H11NO4 B1395538 3-(4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid CAS No. 904809-32-1

3-(4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid

Cat. No. B1395538
M. Wt: 197.19 g/mol
InChI Key: QTULSHJBUBOZOY-UHFFFAOYSA-N
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Description

3-(4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid , also known by its IUPAC name 3-(4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl)propanoic acid , is a chemical compound with the molecular formula C₉H₁₁NO₄ . It falls within the class of pyridine derivatives and exhibits interesting biological properties. The compound’s structure includes a pyridine ring with a hydroxyl group and a methyl group attached, along with a propanoic acid side chain.



Molecular Structure Analysis

The molecular structure of 3-(4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid consists of the following components:



  • A pyridine ring with a hydroxyl group (OH) at position 4 and a methyl group (CH₃) at position 6.

  • A propanoic acid side chain attached to the pyridine ring.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including:



  • Acid-Base Reactions : The hydroxyl group can act as a weak acid, donating a proton.

  • Esterification : The carboxylic acid group can react with alcohols to form esters.

  • Oxidation/Reduction : The pyridine ring may undergo oxidation or reduction processes.



Physical And Chemical Properties Analysis


  • Molecular Weight : Approximately 197.19 g/mol.

  • Appearance : Likely a white or off-white powder.

  • Solubility : Soluble in water and common organic solvents.

  • Melting Point : Not specified in available data.

  • Boiling Point : Not specified in available data.


Safety And Hazards


  • Hazard Statements : The compound is not associated with any specific hazards based on available information.

  • Safety Precautions : Handle with standard laboratory precautions. Avoid inhalation, ingestion, and skin contact.

  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS).


Future Directions

Researchers should explore the following aspects:



  • Biological Activity : Investigate potential pharmacological effects.

  • Synthetic Optimization : Develop efficient synthetic routes.

  • Structural Modifications : Explore analogs for improved properties.


properties

IUPAC Name

3-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-6-4-7(11)5-8(12)10(6)3-2-9(13)14/h4-5,11H,2-3H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTULSHJBUBOZOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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